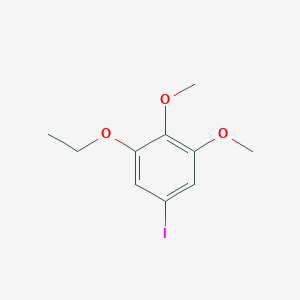

1,2-Dimethoxy-3-ethoxy-5-iodobenzene

Description

1,2-Dimethoxy-3-ethoxy-5-iodobenzene: is an organic compound with the molecular formula C10H13IO3 and a molecular weight of 308.11 g/mol It is a derivative of benzene, characterized by the presence of methoxy, ethoxy, and iodine substituents on the aromatic ring

Properties

Molecular Formula |

C10H13IO3 |

|---|---|

Molecular Weight |

308.11 g/mol |

IUPAC Name |

1-ethoxy-5-iodo-2,3-dimethoxybenzene |

InChI |

InChI=1S/C10H13IO3/c1-4-14-9-6-7(11)5-8(12-2)10(9)13-3/h5-6H,4H2,1-3H3 |

InChI Key |

AQMNGIBEUHZBHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1OC)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Dimethoxy-3-ethoxy-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

1,2-Dimethoxy-3-ethoxy-5-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methoxy and ethoxy groups can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted benzene derivatives .

Scientific Research Applications

1,2-Dimethoxy-3-ethoxy-5-iodobenzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-ethoxy-5-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s iodine atom can act as an electrophile, facilitating the formation of intermediates that participate in various chemical reactions. The pathways involved include the formation of benzenonium intermediates and subsequent substitution or addition reactions .

Comparison with Similar Compounds

- 1,2-Dimethoxy-3-ethoxybenzene

- 1,2-Dimethoxy-4-ethoxybenzene

- 1,2-Dimethoxy-3-iodobenzene

Comparison:

1,2-Dimethoxy-3-ethoxy-5-iodobenzene is unique due to the presence of both methoxy and ethoxy groups along with an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

1,2-Dimethoxy-3-ethoxy-5-iodobenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features two methoxy groups and one ethoxy group attached to a benzene ring, along with an iodine atom, which may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Electrophilic Reactions : The iodine atom can act as an electrophile, participating in nucleophilic substitutions that may lead to the formation of reactive intermediates.

- Interaction with Biomolecules : The methoxy and ethoxy groups may facilitate interactions with various biomolecules, including proteins and nucleic acids, potentially leading to changes in cellular functions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

| Compound | Type of Cancer | Mechanism | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Induces apoptosis via caspase activation | |

| Related Iodinated Compounds | Lung Cancer | Inhibition of cell proliferation |

In vitro studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of the caspase pathway.

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory properties. The presence of methoxy groups has been linked to the inhibition of pro-inflammatory cytokines.

| Compound | Inflammation Model | Effect | Reference |

|---|---|---|---|

| This compound | LPS-induced inflammation in macrophages | Reduced TNF-alpha production | |

| m-Aryloxy Phenols | Various models | Inhibition of COX enzymes |

These findings suggest that this compound may modulate inflammatory responses effectively.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Antitumor Activity : A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers.

- Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.